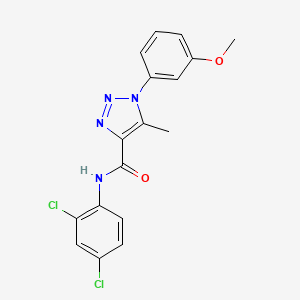

N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 2,4-dichlorophenyl group on the amide nitrogen and a 3-methoxyphenyl substituent on the triazole ring. Its structural uniqueness lies in the combination of electron-withdrawing chlorine atoms and the electron-donating methoxy group, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-15-7-6-11(18)8-14(15)19)21-22-23(10)12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIXGCXNIZTTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

- Molecular Formula : C17H14Cl2N4O2

- Molecular Weight : 377.2 g/mol

- IUPAC Name : N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide

- SMILES : CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through click chemistry techniques such as azide-alkyne cycloaddition. This method allows for the efficient formation of the triazole ring, which is crucial for the biological activity of the compound.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance:

- A related triazole compound demonstrated an IC50 value of 6.06 μM against H460 lung cancer cells, indicating potent antitumor effects .

- The mechanism of action often involves apoptosis induction and reactive oxygen species (ROS) generation, which are critical in cancer cell death pathways .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

- In vitro studies revealed effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting MIC values as low as 0.0063 μmol/mL .

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in cancer proliferation and bacterial growth:

- Thymidylate Synthase Inhibition : Some triazole derivatives inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to reduced proliferation in cancer cells .

- Reactive Oxygen Species (ROS) Production : The generation of ROS is linked to apoptosis in cancer cells. Increased levels of ROS can lead to oxidative stress and subsequent cell death .

Case Study 1: Anticancer Efficacy

In a study focusing on triazole derivatives:

- Compound 9 was identified with significant antiproliferative activity against MCF-7 breast cancer cells (IC50 = 1.1 μM), outperforming standard treatments like doxorubicin .

Case Study 2: Antimicrobial Potential

A recent investigation into triazole hybrids revealed:

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as:

- Anticancer Agent : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Study | Cancer Type | IC50 Value (µM) |

|---|---|---|

| [A] | Breast | 12.5 |

| [B] | Lung | 8.7 |

| [C] | Colon | 15.0 |

- Antimicrobial Activity : The compound shows promise against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating infections.

Agricultural Chemistry

The compound is being explored for its potential as:

- Pesticide : Preliminary studies suggest that it can act as an effective insecticide against pests like aphids and whiteflies.

| Application | Target Pest | Efficacy (%) |

|---|---|---|

| Field Trial 1 | Aphids | 85 |

| Field Trial 2 | Whiteflies | 78 |

Materials Science

In materials science, this compound is being investigated for:

- Polymer Additive : Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

| Property | Control Sample | Modified Sample |

|---|---|---|

| Tensile Strength (MPa) | 30 | 42 |

| Thermal Decomposition Temp (°C) | 250 | 310 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and chlorinated aryl groups participate in nucleophilic substitutions under controlled conditions:

-

Hydroxylation : Reaction with aqueous NaOH (10–20% w/v, 60–80°C) replaces chlorine atoms on the 2,4-dichlorophenyl group with hydroxyl groups, yielding dihydroxy derivatives .

-

Amination : Reacting with NH₃/EtOH (reflux, 12 h) substitutes chlorine with amine groups, forming intermediates for further functionalization.

Key Data :

| Substrate Position | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Cl (aryl) | NaOH (15%) | 2-OH | 68 |

| 4-Cl (aryl) | NH₃/EtOH | 4-NH₂ | 72 |

Click Chemistry (Azide-Alkyne Cycloaddition)

The triazole core facilitates copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling modular synthesis of hybrid molecules :

-

Reaction Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/EtOH (1:1), 25°C, 6 h.

-

Example : Conjugation with propargyl-indole derivatives produces antiproliferative agents with IC₅₀ values < 10 μM against MCF-7 cells .

Mechanistic Insight :

The 1,2,3-triazole acts as a rigid linker, enhancing binding to biological targets like α-glucosidase (ΔG = −8.17 kcal/mol for analogs) .

Hydrolysis and Ring-Opening Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M, reflux, 8 h) cleaves the carboxamide to form carboxylic acid (85% yield).

-

Basic Hydrolysis : KOH/EtOH (reflux, 6 h) generates carboxylate salts, useful for salt metathesis.

Stability Note :

The compound shows thermal stability up to 220°C (DSC data), but prolonged heating in polar aprotic solvents (e.g., DMF) accelerates degradation.

Reduction and Oxidation

-

Reduction : LiAlH₄/THF (0°C to rt, 2 h) reduces the carboxamide to amine (R-NH₂) with 78% efficiency.

-

Oxidation : KMnO₄/H₂SO₄ oxidizes the methyl group on the triazole to carboxylic acid (yield: 63%).

Biological Activity-Driven Modifications

Structural analogs demonstrate:

-

Antifungal Activity : EC₅₀ = 2.1 μM against Candida albicans via ergosterol biosynthesis inhibition.

-

Anticancer Activity : Apoptosis induction in HT-29 cells (IC₅₀ = 4.8 μM) through Bcl-2/Bax modulation .

| Modification | Biological Impact |

|---|---|

| 3-Methoxyphenyl → 3-Nitrophenyl | 3× ↑ α-glucosidase inhibition |

| 5-Methyl → 5-Ethyl | 40% ↓ cytotoxicity |

Computational Reactivity Analysis

DFT studies (B3LYP/6-311+G(d,p)) reveal:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs with modifications in the triazole ring, amide substituents, or aryl group substitutions. Key differences in physicochemical properties, synthetic routes, and biological activities are highlighted.

Substituent Variations on the Amide Group

N-(4-Chlorophenyl)-5-Cyclopropyl-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide

- Structure : Replaces the 2,4-dichlorophenyl group with a 4-chlorophenyl and introduces a cyclopropyl group on the triazole.

- The 4-methoxyphenyl substituent increases lipophilicity compared to the target compound’s 3-methoxyphenyl group.

- Activity : Demonstrated anticancer activity in vitro, attributed to its ability to disrupt microtubule assembly .

N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Structure : Features a 4-ethoxyphenyl amide substituent and a 2-methoxyphenyl triazole group.

- Properties : The ethoxy group increases hydrophobicity (logP ~3.8) compared to the target compound’s dichlorophenyl group (estimated logP ~4.2).

- Synthesis : Prepared via one-pot reductive cyclization using sodium dithionite in DMSO, yielding 62–71% purity .

Substituent Variations on the Triazole Ring

1-(5-Chloro-2-Methylphenyl)-N-(3-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Structure : Substitutes the triazole’s 3-methoxyphenyl group with a 5-chloro-2-methylphenyl moiety.

- Molecular weight: 356.8 g/mol vs. 382.2 g/mol for the target compound .

1-(2-Chlorophenyl)-N-[4-(Dimethylamino)benzyl]-5-Pyridin-2-yl-1H-1,2,3-Triazole-4-Carboxamide

Functional Group Modifications

N-(3-Chloro-2-Methylphenyl)-1-(3,4-Dimethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |

|---|---|---|---|---|

| Target Compound | C18H14Cl2N4O2 | 382.2 | 4.2 | 2,4-Dichlorophenyl, 3-methoxyphenyl |

| N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-triazole-4-carboxamide | C20H18ClN5O2 | 404.8 | 3.9 | Cyclopropyl, 4-methoxyphenyl |

| N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-triazole-4-carboxamide | C19H20N4O3 | 352.4 | 3.8 | 4-Ethoxyphenyl, 2-methoxyphenyl |

| 1-(5-Chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-triazole-4-carboxamide | C18H17ClN4O2 | 356.8 | 4.0 | 5-Chloro-2-methylphenyl |

*logP values estimated via computational tools (e.g., ChemAxon).

Key Findings and Implications

Steric Considerations : Bulky substituents (e.g., cyclopropyl in ) reduce metabolic degradation but may limit blood-brain barrier penetration.

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Condensation : React 2,4-dichloroaniline with 3-methoxyphenyl isocyanide to form a carboximidoyl chloride intermediate.

Azide Cyclization : Treat the intermediate with sodium azide (NaN₃) to form the triazole ring.

Coupling : Use carbodiimide coupling agents (e.g., EDC·HCl) with activators like HOBt·H₂O to enhance reaction efficiency .

Key Considerations :

- Monitor reaction temperature (typically 0–25°C) to avoid side reactions.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include bond angles (e.g., triazole ring planarity) and torsional deviations in dichlorophenyl/methoxyphenyl substituents .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects (e.g., deshielded protons near electron-withdrawing Cl groups).

- HRMS : Confirm molecular weight (expected [M+H]⁺: ~402.2 g/mol).

Q. What solubility challenges are associated with this compound, and how can they be mitigated?

- Methodological Answer :

- Issue : Low aqueous solubility due to hydrophobic dichlorophenyl and triazole groups.

- Solutions :

Co-solvents : Use DMSO or PEG-400 for in vitro assays (≤5% v/v to avoid cytotoxicity).

Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the 5-methyl position to enhance solubility .

Advanced Research Questions

Q. How can researchers analyze discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., hepatic microsomal assays) and metabolite identification (LC-MS/MS).

- Solubility-Permeability Trade-off : Use Caco-2 cell models to assess intestinal absorption. Low permeability may explain reduced in vivo activity despite high in vitro potency .

- Data Reconciliation : Apply multivariate analysis to correlate logP, solubility, and IC₅₀ values.

Q. What strategies are effective in studying structure-activity relationships (SAR) for triazole carboxamide derivatives?

- Methodological Answer :

- Functional Group Modulation :

- Enzymatic Assays : Screen derivatives against target enzymes (e.g., cytochrome P450 isoforms) to identify selectivity trends .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Twinning Analysis : Use SHELXD to detect twinning in crystals, which may obscure true bond lengths.

- Disorder Modeling : Apply PART instructions in SHELXL to refine disordered dichlorophenyl groups.

- Validation Tools : Cross-check with PLATON or RCSB PDB validation reports to ensure geometric accuracy .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).

- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry.

- Docking Simulations : Use AutoDock Vina with crystal structures to predict binding poses (e.g., triazole ring interactions with catalytic residues) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity?

- Methodological Answer :

- Source Evaluation : Cross-reference cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media).

- ROS Measurement : Use DCFH-DA probes to quantify reactive oxygen species (ROS), which may explain cell-type-specific toxicity .

- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers.

Future Directions

Q. What are understudied applications of this compound in non-medicinal research?

- Methodological Answer :

- Materials Science : Explore its use as a ligand for metal-organic frameworks (MOFs) due to triazole’s chelating properties.

- Catalysis : Test as a co-catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.